4-(2-Fluoro-4-(trifluoromethyl)phenyl)piperidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride, also known as AldrichCPR, is a chemical compound with the empirical formula C12H14ClF4N and a molecular weight of 283.69 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a fluorinated phenyl group, making it a valuable compound in various scientific research fields.
Preparation Methods
The synthesis of 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-fluoro-4-(trifluoromethyl)benzaldehyde with piperidine under specific conditions to form the desired product. The reaction typically requires a solvent such as tetrahydrofuran and a catalyst to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings to achieve the desired products.
Scientific Research Applications
4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorinated phenyl group enhances its binding affinity to certain receptors or enzymes, leading to its biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride can be compared with other similar compounds, such as:
- 4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride
- 4-[2-Methoxy-5-(trifluoromethyl)phenyl]piperidine hydrochloride
- 4-(4-Fluoro-2-methoxyphenoxy)piperidine hydrochloride
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The unique combination of fluorine atoms in 4-[2-Fluoro-4-(trifluoromethyl)phenyl]piperidine hydrochloride contributes to its distinct chemical behavior and research potential.
Properties
Molecular Formula |
C12H14ClF4N |
---|---|
Molecular Weight |
283.69 g/mol |
IUPAC Name |
4-[2-fluoro-4-(trifluoromethyl)phenyl]piperidine;hydrochloride |
InChI |
InChI=1S/C12H13F4N.ClH/c13-11-7-9(12(14,15)16)1-2-10(11)8-3-5-17-6-4-8;/h1-2,7-8,17H,3-6H2;1H |
InChI Key |
SRUGRVNXQHLDPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=C(C=C(C=C2)C(F)(F)F)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.